Geranyl diphosphate

Descripción general

Descripción

El difosfato de geranilo es un intermedio clave en la biosíntesis de terpenos y terpenoides, que son componentes esenciales de muchos procesos biológicos. Es una molécula de diez carbonos formada por la condensación de difosfato de isopentenilo y difosfato de dimetilalilo. Este compuesto sirve como precursor para la síntesis de monoterpenos, diterpenos y otras moléculas biológicas importantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El difosfato de geranilo se sintetiza mediante la condensación enzimática de difosfato de isopentenilo y difosfato de dimetilalilo. Esta reacción está catalizada por la sintasa de difosfato de geranilo, una enzima que facilita la condensación cabeza-cola de estos dos precursores de cinco carbonos .

Métodos de producción industrial: En entornos industriales, el difosfato de geranilo se puede producir utilizando microorganismos modificados genéticamente como la levadura. Por ejemplo, la levadura oleaginosa Yarrowia lipolytica se ha modificado genéticamente para sobreexpresar el gen de la sintasa de (S)-linalool, que convierte el difosfato de geranilo en linalool.

Análisis De Reacciones Químicas

Elongation to Larger Prenyl Diphosphates

GPP can be further elongated to farnesyl diphosphate (FPP, C) and geranylgeranyl diphosphate (GGPP, C):

Substrate Specificity :

| Enzyme | Primary Product | Allylic Substrate | IPP Units Added |

|---|---|---|---|

| GPPS | GPP (C) | DMAPP | 1 |

| FPPS | FPP (C) | GPP | 2 |

| GGPPS | GGPP (C) | GPP | 3 |

Inhibitors of GPP Metabolism

-

Statins (e.g., lovastatin): Reduce cellular GPP levels by inhibiting HMG-CoA reductase, a key enzyme in the mevalonate pathway .

-

Bisphosphonates : Indirectly affect GPP pools by targeting downstream enzymes like FPP synthase .

Quantitative GPP Levels in Multiple Myeloma Cells :

| Cell Line | Basal GPP (pg/mg protein) | After Lovastatin (10 μM) |

|---|---|---|

| RPMI-8226 | 15.2 ± 1.3 | 2.1 ± 0.4 |

| U266 | 12.8 ± 1.1 | 1.8 ± 0.3 |

| H929 | 14.5 ± 1.0 | 2.3 ± 0.5 |

GPPS Active Site

-

Mint GPPS : Requires both heterodimeric subunits for catalysis, with conserved aspartate-rich motifs (DDXXD) coordinating Mg ions .

-

Induced Fit Mechanism : Helix α8 in GGPP synthase undergoes conformational changes upon substrate binding, a feature likely shared with GPPS .

Substrate Analogues

Aplicaciones Científicas De Investigación

Biochemical Significance

1. Precursor for Terpenoid Biosynthesis

- GPP serves as a precursor for monoterpenes, which are vital in the production of essential oils, flavor compounds, and fragrances. Monoterpenes derived from GPP include compounds like limonene and pinene, widely used in food and cosmetic industries.

2. Role in Protein Prenylation

- GPP is involved in the post-translational modification of proteins through geranylgeranylation. This modification is essential for the proper localization and function of proteins, particularly those in the Ras superfamily of small GTPases, which are critical for cellular signaling pathways .

Therapeutic Applications

1. Cancer Treatment

- The inhibition of geranylthis compound synthase (GGDPS), which utilizes GPP to produce geranylgeranyl pyrophosphate (GGPP), has been explored as a therapeutic strategy in cancer treatment. Disruption of protein geranylgeranylation can lead to anti-proliferative effects in cancer cells, making GGDPS an attractive target for drug development .

2. Metabolic Disorders

- Aberrant expression of GGDPS has been linked to various metabolic disorders such as type 2 diabetes and liver diseases. Targeting this enzyme may provide new avenues for therapeutic interventions in these conditions .

Industrial Applications

1. Synthetic Biology

- Advances in synthetic biology have enabled the engineering of microbial strains to enhance the production of GPP and its derivatives. For instance, recombinant Escherichia coli strains have been developed to produce high yields of geraniol from GPP, showcasing the potential for industrial-scale production of valuable terpenoids .

2. Flavor and Fragrance Industry

- The flavor and fragrance industries utilize GPP-derived compounds extensively. The ability to produce these compounds through biotechnological methods can lead to more sustainable practices compared to traditional extraction methods from plants.

Case Studies

Mecanismo De Acción

El difosfato de geranilo ejerce sus efectos a través de su papel como precursor en la biosíntesis de terpenoides. La enzima sintasa de difosfato de geranilo cataliza la condensación de difosfato de isopentenilo y difosfato de dimetilalilo para formar difosfato de geranilo. Este compuesto luego sirve como sustrato para varias enzimas que lo convierten en diferentes terpenoides. Los objetivos moleculares y las vías involucradas incluyen la vía del mevalonato y la vía del fosfato de metileritritol .

Compuestos Similares:

Difosfato de Farnesilo: Una molécula de quince carbonos que sirve como precursor para sesquiterpenos y triterpenos.

Difosfato de Geranilgeranilo: Una molécula de veinte carbonos involucrada en la biosíntesis de diterpenos y carotenoides.

Singularidad: El difosfato de geranilo es único debido a su papel como precursor de los monoterpenos, que son importantes para el aroma y los mecanismos de defensa de las plantas. A diferencia del difosfato de farnesilo y el difosfato de geranilgeranilo, que están involucrados en la biosíntesis de terpenoides más grandes, el difosfato de geranilo está específicamente involucrado en la producción de monoterpenos .

Comparación Con Compuestos Similares

Farnesyl diphosphate: A fifteen-carbon molecule that serves as a precursor for sesquiterpenes and triterpenes.

Geranylgeranyl diphosphate: A twenty-carbon molecule involved in the biosynthesis of diterpenes and carotenoids.

Uniqueness: this compound is unique due to its role as a precursor for monoterpenes, which are important for plant aroma and defense mechanisms. Unlike farnesyl diphosphate and geranylthis compound, which are involved in the biosynthesis of larger terpenoids, this compound is specifically involved in the production of monoterpenes .

Actividad Biológica

Geranyl diphosphate (GPP) is a crucial intermediate in the isoprenoid biosynthesis pathway, serving as a precursor for various biologically significant compounds, including monoterpenes, sesquiterpenes, and other isoprenoids. This article delves into the biological activity of GPP, highlighting its role in cellular processes, therapeutic implications, and recent research findings.

Overview of this compound

GPP is a 10-carbon isoprenoid that plays a pivotal role in the synthesis of more complex isoprenoids. It is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the action of this compound synthase (GPPS). GPP serves as a substrate for further elongation to produce farnesyl diphosphate (FPP) and geranylthis compound (GGPP), which are essential for protein prenylation—a post-translational modification critical for the proper localization and function of various proteins, particularly those involved in signaling pathways.

Biological Functions of this compound

- Protein Prenylation : GPP is vital for the geranylgeranylation of proteins, which involves the addition of a geranylgeranyl group to cysteine residues. This modification is essential for the membrane localization and functional activity of small GTPases such as those in the Ras superfamily, which are involved in cell signaling and growth regulation .

- Role in Cancer : Dysregulation of protein prenylation has been implicated in various cancers. Inhibiting GPPS can disrupt this process, leading to anti-proliferative effects on cancer cells. Studies have shown that targeting GPPS with specific inhibitors can reduce tumor growth by impairing the function of prenylated proteins essential for cancer cell survival .

- Inflammatory Response : Research indicates that GPP may influence inflammatory pathways. For instance, inhibition of geranylthis compound synthase (GGDPS), which produces GGPP from GPP, has been linked to reduced inflammation in models of lung injury by modulating the NF-κB signaling pathway .

Table 1: Key Studies on this compound Activity

Case Study: GGDPS Knockout Models

In studies involving knockout models for GGDPS, researchers observed significant effects on bone healing processes. Specifically, mice lacking GGDPS showed accelerated fracture healing due to increased expression of vascular endothelial growth factor A (Vegfa) and enhanced phosphorylation of Smad1/5/8, indicating a positive impact on bone regeneration mechanisms .

Therapeutic Implications

The biological activity of GPP opens avenues for therapeutic interventions:

- Cancer Therapy : Given its role in protein prenylation related to cancer cell survival, GPPS inhibitors are being explored as potential anticancer agents. These inhibitors aim to selectively target cancer cells while minimizing effects on normal cells.

- Inflammatory Diseases : Inhibitors targeting GGDPS may also serve as therapeutic agents in diseases characterized by excessive inflammation, such as pulmonary diseases or chronic inflammatory conditions.

Propiedades

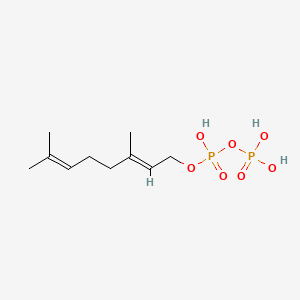

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVPGTZRZFNKDS-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315430 | |

| Record name | Geranyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Geranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

763-10-0 | |

| Record name | Geranyl diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geranyl pyrophosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.